alpha-Allylbenzo[B]thiophene-3-propionic acid
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Overview
Description
Alpha-Allylbenzo[B]thiophene-3-propionic acid is an organic compound with the molecular formula C14H14O2S and a molecular weight of 246.32 g/mol It is a derivative of benzo[b]thiophene, a bicyclic compound containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Allylbenzo[B]thiophene-3-propionic acid typically involves the reaction of benzo[b]thiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha-Allylbenzo[B]thiophene-3-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Alpha-Allylbenzo[B]thiophene-3-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of alpha-Allylbenzo[B]thiophene-3-propionic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-propionic acid: Lacks the allyl group, which may affect its reactivity and biological activity.
Alpha-Allylbenzo[B]thiophene-2-propionic acid: Similar structure but with the propionic acid group at a different position, leading to different chemical properties.
Alpha-Allylbenzo[B]thiophene-3-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.
Uniqueness
Alpha-Allylbenzo[B]thiophene-3-propionic acid is unique due to the presence of both the allyl group and the propionic acid group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
35062-46-5 |
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Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethyl)pent-4-enoic acid |
InChI |
InChI=1S/C14H14O2S/c1-2-5-10(14(15)16)8-11-9-17-13-7-4-3-6-12(11)13/h2-4,6-7,9-10H,1,5,8H2,(H,15,16) |
InChI Key |
VUUQWXGBGKFKDF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CSC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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